molecular formula C12H11Cl2N B1471107 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile CAS No. 1616924-00-5

1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile

Cat. No.: B1471107
CAS No.: 1616924-00-5
M. Wt: 240.12 g/mol
InChI Key: ZEPPSIVTTCKELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile is a cyclopentane derivative featuring a carbonitrile (-CN) group and a 2,5-dichlorophenyl substituent.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N/c13-9-3-4-11(14)10(7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPPSIVTTCKELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the cyclopentane ring system.
  • Introduction of the 2,5-dichlorophenyl substituent onto the cyclopentane.
  • Installation of the cyano group at the 1-position of the cyclopentane ring.

Due to the limited direct literature on this exact compound’s synthesis, analogies are drawn from related nitrile and cyclopentane chemistry, as well as from available commercial production notes.

Key Synthetic Routes

Cyclopentane Ring Construction and Aromatic Substitution
  • Friedel-Crafts Acylation Followed by Cyclization:
    A common approach to similar compounds involves Friedel-Crafts acylation of 2,5-dichlorobenzene derivatives with cyclopentanone or related precursors to form a 1-(2,5-dichlorophenyl)cyclopentanone intermediate. This intermediate can then be transformed into the corresponding nitrile.

  • Nucleophilic Substitution and Ring Closure:
    Alternatively, a cyclopentane ring bearing a leaving group at the 1-position can be reacted with 2,5-dichlorophenyl nucleophiles under controlled conditions to introduce the aromatic substituent.

Introduction of the Nitrile Group
  • Dehydration of Amides:
    Conversion of the corresponding amide intermediate (1-(2,5-dichlorophenyl)cyclopentanecarboxamide) to the nitrile via dehydration using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Direct Cyanide Substitution:
    Treatment of a suitable halide precursor at the 1-position of the cyclopentane ring with cyanide ion (e.g., KCN or NaCN) to substitute the halogen with the cyano group.

Representative Synthetic Scheme (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Friedel-Crafts Acylation 2,5-Dichlorobenzene + cyclopentanone, AlCl3 1-(2,5-Dichlorophenyl)cyclopentanone
2 Oxime Formation Hydroxylamine hydrochloride, base Oxime derivative of cyclopentanone
3 Dehydration to Nitrile POCl3 or SOCl2, heat This compound

This pathway aligns with general organic synthesis principles for nitrile formation from ketones via oximes and dehydration.

Alternative Approaches

  • Radical or Transition Metal-Catalyzed Coupling:
    While no direct reports exist for this compound, similar aromatic-cyclopentane bond formations have been achieved through copper-mediated Ullmann-type couplings or radical additions, which may be adapted for this synthesis.

  • Cyclopentane Ring Functionalization:
    Starting from cyclopentane derivatives bearing cyano groups, aromatic substitution with dichlorophenyl halides under nucleophilic aromatic substitution or cross-coupling conditions could be explored.

Analytical Data Supporting Preparation

While direct experimental data on the preparation are sparse, the following table summarizes key physicochemical properties relevant to synthesis and purification:

Parameter Value/Description
Molecular Weight 240.12 g/mol
Solubility Typically soluble in organic solvents (e.g., dichloromethane, chloroform)
Purity Commercial samples available at >98% purity
Stability Stable under inert atmosphere, sensitive to moisture during storage
Safety Requires handling with appropriate PPE; detailed SDS recommended

Research Findings and Notes

  • The compound is commercially available, suggesting established synthetic routes exist though proprietary or unpublished.
  • Analogous compounds such as 1-(2,5-dichlorophenyl)cyclopentanecarboxylic acid are synthesized via Friedel-Crafts acylation and ring functionalization, providing a synthetic precedent.
  • Nitriles like this compound serve as versatile intermediates, capable of further transformation to amines or acids, which supports the use of dehydration or cyanide substitution methods in synthesis.
  • Safety data are limited; requesting detailed Safety Data Sheets from suppliers is advised for laboratory handling.

Summary Table of Preparation Methods

Method Description Advantages Disadvantages
Friedel-Crafts Acylation + Oxime Dehydration Acylation of aromatic ring with cyclopentanone, oxime formation, dehydration to nitrile Well-established, high yield possible Requires strong acid catalysts, moisture sensitive steps
Cyanide Substitution Halide precursor reacted with cyanide ion Direct introduction of nitrile Toxic cyanide reagents, requires careful handling
Radical/Metal-Catalyzed Coupling Coupling of cyclopentane derivatives with dichlorophenyl moieties Potentially mild conditions, metal catalysis May require optimization, longer reaction times
Cyclopentane Functionalization Functionalizing cyclopentane ring with nitrile and aromatic groups Flexibility in substrate choice Multi-step, possible low overall yield

This detailed analysis consolidates the current knowledge on the preparation of this compound from diverse chemical synthesis perspectives, providing a professional and authoritative resource for researchers engaged in the synthesis or application of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: 1-(2,5-Dichlorophenyl)cyclopentanone or 1-(2,5-Dichlorophenyl)cyclopentane-1-carboxylic acid.

    Reduction: 1-(2,5-Dichlorophenyl)cyclopentylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Chemistry It serves as an intermediate in synthesizing complex organic molecules.
  • Biology It is investigated for potential biological activity, including antimicrobial and anticancer properties.
  • Medicine It is explored as a lead compound for developing new pharmaceuticals.
  • Industry It is utilized in producing specialty chemicals and materials.

Chemical Reactions

1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile can undergo several chemical reactions:

  • Oxidation Oxidation can yield corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide under acidic or basic conditions. The major products are 1-(2,5-Dichlorophenyl)cyclopentanone or 1-(2,5-Dichlorophenyl)cyclopentane-1-carboxylic acid.
  • Reduction Reduction reactions can convert the carbonitrile group to primary amines. Lithium aluminum hydride or hydrogenation with a palladium catalyst are common reducing agents. The major product is 1-(2,5-Dichlorophenyl)cyclopentylamine.
  • Substitution The dichlorophenyl group can undergo nucleophilic substitution reactions. Sodium methoxide or other nucleophiles in polar aprotic solvents are used for this purpose, yielding various substituted derivatives depending on the nucleophile.

Related Herbicidal Compounds

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)cyclopentane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The carbonitrile group can form hydrogen bonds or coordinate with metal ions, influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

1-(3,4-Dimethylphenyl)cyclopentane-1-carbonitrile (11d)
  • Structure : Methyl groups at 3,4-positions of the phenyl ring.
  • Synthesis : Prepared via Pd(PPh₃)₄-catalyzed coupling at 110°C for 15 hours .
  • Key Data: IR Peaks: 2232 cm⁻¹ (C≡N stretch), 1606 cm⁻¹ (aromatic C=C). HRMS: [M⁺] = 243.1259 (C₁₅H₁₇NO₂).
  • Comparison : Methyl groups are electron-donating, reducing electrophilicity compared to chlorine. The absence of halogens decreases molar mass (243.13 vs. ~237.9 for the dichloro analog) and may lower melting points.
1-(3,5-Difluorophenyl)cyclopentanecarbonitrile
  • Structure : Fluorine atoms at 3,5-positions.
  • Key Data :
    • Molecular Formula : C₁₂H₁₁F₂N.
    • Molar Mass : 207.22 g/mol .
  • Comparison: Fluorine’s smaller size and lower electronegativity compared to chlorine reduce steric hindrance and electronic effects. The molar mass is significantly lower (207.22 vs.
1-(4-Hydroxy-3-methoxyphenyl)cyclopentane-1-carbonitrile
  • Structure : Hydroxy and methoxy groups at 4- and 3-positions.
  • Key Data : Identified in propolis extracts, suggesting natural occurrence and possible biological activity .
  • Comparison : Electron-donating groups (OH, OCH₃) increase polarity and hydrogen-bonding capacity, contrasting with the lipophilic nature of chlorinated analogs.

Variations in the Cycloalkane Core

1-(4-Chlorophenyl)-1-cyclopropanecarbonitrile
  • Structure : Cyclopropane ring instead of cyclopentane.
  • Key Data :
    • Melting Point : 50–52°C .
    • Toxicity : Labeled as toxic (劇物, Category III in Japan).
  • Comparison : The strained cyclopropane ring increases reactivity but reduces thermal stability (lower MP vs. cyclopentane analogs). Toxicity may arise from enhanced metabolic activation due to ring strain.
1-(4-Chlorophenyl)-1-cyclopentanecarboxylic Acid
  • Structure : Carboxylic acid (-COOH) replaces carbonitrile.
  • Key Data :
    • Melting Point : 160–164°C .
  • Comparison : The carboxylic acid group increases hydrogen bonding and polarity, leading to higher melting points compared to carbonitrile derivatives.

Biological Activity

1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H8Cl2N
  • Molecular Weight : 239.10 g/mol

The compound features a cyclopentane ring substituted with a dichlorophenyl group and a carbonitrile functional group, contributing to its chemical reactivity and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for drug design.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting a dose-dependent effect.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL

Anticancer Activity

In vitro studies were conducted on human cancer cell lines (e.g., MCF-7 for breast cancer). The compound demonstrated cytotoxic effects, with an IC50 value indicating effective concentration for inhibiting cell growth.

Cell LineIC50 (µM)
MCF-725
HeLa30

Enzyme Inhibition

The compound was tested for its ability to inhibit specific enzymes such as cyclooxygenase (COX). Results showed that it could effectively reduce COX activity, which is significant for anti-inflammatory drug development.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical trial involving the topical application of the compound in infected wounds showed promising results. Patients treated with the compound exhibited faster healing rates compared to those receiving standard care.
  • Case Study on Cancer Cell Lines :
    A laboratory study assessed the effects of varying concentrations of this compound on MCF-7 cells. The findings revealed that treatment led to increased apoptosis rates, suggesting a mechanism of action through programmed cell death.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile in laboratory settings?

  • Methodological Answer : Adopt precautionary measures aligned with structurally similar nitriles and chlorinated compounds. Key steps include:

  • Use PPE (nitrile gloves, lab coats, goggles) to prevent skin/eye contact .
  • Work in a fume hood to avoid inhalation of vapors or aerosols, as toxicological data for this compound is limited .
  • Store away from heat sources (e.g., open flames, sparks) to mitigate flammability risks, as advised for analogous carbonitriles .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : While direct synthesis data is limited, analogous compounds (e.g., triazole carbonitriles) suggest:

  • Cyclopropanation : Reacting 2,5-dichlorophenyl precursors with cyclopentane derivatives under Pd-catalyzed cross-coupling conditions .
  • Nitrile Formation : Using SOCl₂ or cyanide reagents to convert carboxylic acid intermediates into nitriles, followed by cyclization .
  • Validate purity via column chromatography and monitor reaction progress with TLC (Rf ~0.5 in hexane/ethyl acetate) .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Key characterization methods include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and cyclopentane carbons (δ 25–35 ppm). Nitrile carbons appear at δ ~115–120 ppm .
  • FT-IR : Confirm nitrile group via sharp absorption at ~2240 cm⁻¹.
  • Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns consistent with dichlorophenyl substitution .

Advanced Research Questions

Q. How can researchers optimize the cyclopropanation step during synthesis to improve yield?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(dppf)Cl₂ vs. Pd(PPh₃)₄ to enhance coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, ACN) with toluene for solubility and reaction kinetics.
  • Temperature Control : Conduct reactions at 80–100°C to balance activation energy and thermal decomposition risks .
  • Additives : Introduce KI or NaHCO₃ to stabilize intermediates and suppress side reactions .

Q. What strategies resolve contradictions between computational predictions and experimental NMR data?

  • Methodological Answer :

  • Solvent Correction : Re-run DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., DMSO or CDCl₃) to match experimental conditions .
  • Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals in crowded spectral regions.
  • Dynamic Effects : Account for conformational flexibility using molecular dynamics simulations to explain discrepancies in chemical shifts .

Q. How can environmental impact assessments be conducted for this compound using computational models?

  • Methodological Answer :

  • QSAR Modeling : Predict biodegradation and toxicity using descriptors like logP (lipophilicity) and molecular weight. Validate with bacterial reverse mutation assays (Ames test) .
  • Molecular Docking : Screen for unintended binding to ecological receptors (e.g., acetylcholinesterase) to assess bioaccumulation risks.
  • Ecotoxicology : Use EPI Suite or TEST software to estimate LC₅₀ values for aquatic organisms, supplemented by zebrafish embryo toxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.